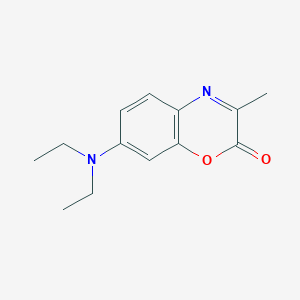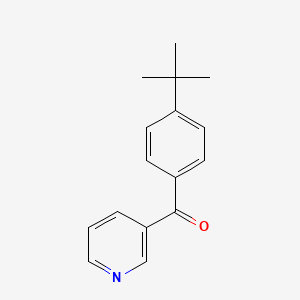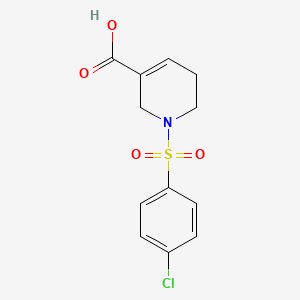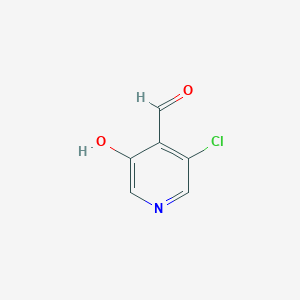
3-Chloro-5-hydroxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of pyridine, featuring both hydroxyl and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-hydroxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxyisonicotinaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to introduce the chlorine atom at the 3-position of the pyridine ring.
Another method involves the oxidation of 3-chloro-5-hydroxyisonicotinic acid using oxidizing agents such as manganese dioxide (MnO2) or potassium permanganate (KMnO4) to yield the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-5-hydroxyisonicotinic acid.
Reduction: 3-Chloro-5-hydroxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. For example, it may act as an enzyme inhibitor by forming a Schiff base with the active site of the enzyme, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisonicotinaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-hydroxyisonicotinaldehyde: Similar structure but with different positional isomerism, leading to distinct chemical properties.
3-Chloro-4-hydroxyisonicotinaldehyde: Another positional isomer with unique reactivity and applications.
Uniqueness
3-Chloro-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C6H4ClNO2 |
|---|---|
Poids moléculaire |
157.55 g/mol |
Nom IUPAC |
3-chloro-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H |
Clé InChI |
RZTBHSNNVRRBNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


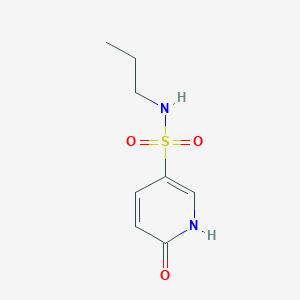
![2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B12995367.png)

![7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B12995377.png)

![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B12995384.png)
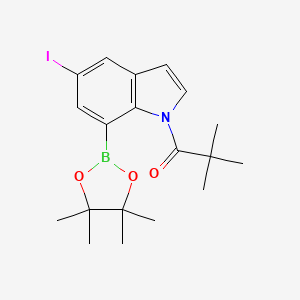
![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)
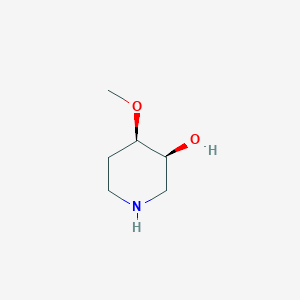
![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
